molecular formula C8H5BrN2O2 B1343684 6-bromo-4-nitro-1H-indole CAS No. 885520-50-3

6-bromo-4-nitro-1H-indole

Cat. No.: B1343684
CAS No.: 885520-50-3
M. Wt: 241.04 g/mol
InChI Key: OJCSAZREHRCISJ-UHFFFAOYSA-N
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Description

6-Bromo-4-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound features a bromine atom at the 6th position and a nitro group at the 4th position on the indole ring, which can influence its chemical reactivity and biological properties.

Chemical Reactions Analysis

6-Bromo-4-nitro-1H-indole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for substitution reactions and hydrogen gas for reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Biological Activity

6-Bromo-4-nitro-1H-indole is an indole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Overview of this compound

This compound (C8H5BrN2O2) is characterized by the presence of a bromine atom at the sixth position and a nitro group at the fourth position of the indole ring. These functional groups enhance its reactivity and biological activity, making it a valuable compound in pharmaceutical research.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antiviral Activity : Indole derivatives, including this compound, have shown potential antiviral effects, particularly against influenza A virus.
  • Antimicrobial Properties : The nitro group in the compound is known to induce redox reactions that can lead to microbial cell death, making it a candidate for developing new antibiotics .
  • Anticancer Effects : Research indicates that compounds with indole structures can exhibit anticancer properties by interfering with cellular pathways involved in tumor growth and proliferation.

Biological Activities

The following table summarizes the reported biological activities of this compound:

Activity Description
AntiviralInhibitory effects on influenza A virus.
AntimicrobialInduces toxicity leading to the death of bacteria and parasites.
AnticancerPotential to inhibit tumor growth through various biochemical pathways.
Anti-inflammatoryMay reduce inflammation through modulation of immune responses.
AntidiabeticPossible effects on glucose metabolism and insulin sensitivity.

Case Studies and Research Findings

  • Antimicrobial Studies : A study highlighted the effectiveness of nitro compounds, including this compound, against Helicobacter pylori and Mycobacterium tuberculosis. The nitro group was crucial for the observed antimicrobial activity due to its role in generating reactive oxygen species within microbial cells .
  • Anticancer Research : In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines by inducing apoptosis. The compound's ability to modulate key signaling pathways associated with cell survival was noted as a significant mechanism for its anticancer effects .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have suggested that this compound exhibits strong binding affinity to various protein targets involved in cancer and bacterial infections, indicating its potential as a lead compound for drug development .

Properties

IUPAC Name

6-bromo-4-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-3-7-6(1-2-10-7)8(4-5)11(12)13/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCSAZREHRCISJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401311931
Record name 6-Bromo-4-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-50-3
Record name 6-Bromo-4-nitro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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